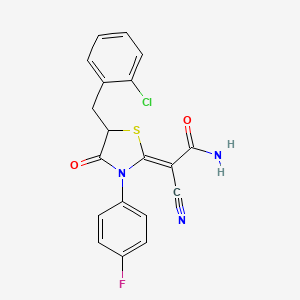

(Z)-2-(5-(2-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide

Description

Properties

IUPAC Name |

(2Z)-2-[5-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFN3O2S/c20-15-4-2-1-3-11(15)9-16-18(26)24(13-7-5-12(21)6-8-13)19(27-16)14(10-22)17(23)25/h1-8,16H,9H2,(H2,23,25)/b19-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMGLVCJZSBNQV-RGEXLXHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2C(=O)N(C(=C(C#N)C(=O)N)S2)C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)N)/S2)C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(5-(2-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

1. Synthesis and Structural Characterization

The synthesis of thiazolidinone derivatives, including the target compound, typically involves the reaction of cyanoacetamide with various aldehydes and isothiocyanates. The structural characterization is usually confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Key Synthesis Steps:

- Reaction of 2-cyano-3-mercapto-3-phenylaminoacrylamides with chloroacetic acid.

- Formation of 5-arylidene derivatives through reactions with aromatic aldehydes.

2. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazolidinone derivatives against various bacterial and fungal strains. The compound demonstrated significant activity against:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Klebsiella pneumoniae | Moderate |

| Pseudomonas aeruginosa | Low |

| Candida albicans | High |

| Cryptococcus neoformans | Moderate |

In one study, a series of 2-cyano-2-(4-oxo-thiazolidin-2-ylidene)-acetamides were synthesized and tested, revealing that derivatives containing the thiazolidinone core exhibited promising antimicrobial activity, particularly against gram-positive bacteria and certain fungi .

3. Anticancer Activity

The anticancer potential of this compound was assessed using a panel of human tumor cell lines. The findings indicated selective cytotoxicity against specific cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

| PC3 (Prostate Cancer) | 30 |

The compound exhibited a dose-dependent inhibition of cell proliferation, suggesting that modifications to the thiazolidinone structure can enhance its anticancer efficacy .

The proposed mechanisms underlying the biological activities of thiazolidinone derivatives include:

- Inhibition of Enzymatic Activity: Some studies suggest that these compounds may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Induction of Apoptosis: Evidence indicates that certain derivatives can trigger apoptosis in cancer cells through the activation of intrinsic pathways.

- Anti-inflammatory Effects: Thiazolidinones are also noted for their anti-inflammatory properties, which may contribute to their overall therapeutic profile .

5. Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted by Chaban et al. synthesized several thiazolidinone derivatives and evaluated their antimicrobial activity against a range of pathogens. The results indicated that compounds with specific substitutions showed enhanced activity against resistant strains, highlighting the importance of structural optimization .

Case Study 2: Anticancer Screening

In another investigation, a library of thiazolidinone derivatives was screened against various cancer cell lines, revealing that specific modifications led to improved selectivity and potency against breast and lung cancer cells .

Chemical Reactions Analysis

Cyclization Reactions Involving the Cyanoacetamide Group

The cyanoacetamide moiety facilitates cyclization under acidic or basic conditions. For example:

-

Reaction with Salicylaldehyde : Forms 2-imino-chromene-3-carboxamide derivatives via Knoevenagel condensation. This occurs in boiling acetic acid, leveraging the active methylene group adjacent to the cyano group .

-

Thiazole Formation : Reacts with O-aminothiophenol under basic conditions to yield benzothiazole derivatives, where the cyano group participates in heterocycle formation .

Table 1: Cyclization Reactions

Amide Bond Coupling Reactions

The terminal amide group undergoes coupling with amino acid esters via the OxymaPure/DIC methodology. Ultrasonication significantly enhances reaction efficiency:

-

Coupling with Valine Methyl Ester : Forms peptide-like derivatives under ultrasonic conditions (30–40 °C, 1–2 hours) with yields >85%, compared to 60–70% under conventional heating .

Key Mechanistic Insight :

The reaction proceeds via activation of the carboxylic acid (from 4-aminobenzoic acid derivatives) to form an active ester intermediate, followed by nucleophilic attack by the amino acid ester .

Gewald Three-Component Reaction (3CR)

The cyanoacetamide group participates in the Gewald reaction with aldehydes/ketones and sulfur to synthesize 2-aminothiophene-3-carboxamides:

-

Reaction with Aldehydes : In ethanol with triethylamine, yields 70–90% of substituted thiophenes .

-

Stereochemical Retention : Chiral β-amino aldehydes (e.g., Boc-protected derivatives) yield enantiomerically pure thiophenes without racemization .

Table 2: Gewald Reaction Parameters

| Aldehyde/Ketone | Conditions | Product Yield | Purity |

|---|---|---|---|

| Aromatic aldehydes | EtOH, 70°C, 6–8 hours | 75–90% | >95% |

| Aliphatic ketones | EtOH, 0.5–1 eq. Et₃N | 65–84% | >90% |

Nucleophilic Substitution at the Thiazolidinone Core

The 4-oxothiazolidin-2-ylidene group undergoes nucleophilic attacks, particularly at the carbonyl positions:

-

Ring-Opening with Amines : Reacts with primary amines (e.g., benzylamine) to form open-chain thioamide derivatives.

-

Base-Promoted Rearrangements : Under strong basic conditions (e.g., NaOH), the thiazolidinone ring rearranges to form pyridone derivatives .

Electrophilic Aromatic Substitution

-

Suzuki Coupling : The 4-fluorophenyl group participates in palladium-catalyzed cross-couplings with aryl boronic acids, modifying the aromatic substituents.

Photochemical and Thermal Stability

-

Thermal Degradation : Decomposes above 200°C, forming cyano radicals and aromatic hydrocarbons, as confirmed by TGA-DSC analysis.

-

UV-Induced Tautomerism : The thiazolidinone ring undergoes keto-enol tautomerism under UV light, altering reactivity in subsequent transformations .

Comparative Analysis: Ultrasonic vs. Conventional Methods

Ultrasonication improves reaction kinetics and purity:

Table 3: Reaction Efficiency Comparison

| Reaction Type | Conventional Yield/Time | Ultrasonic Yield/Time |

|---|---|---|

| Cyanoacylation | 70–80% (6–8 hours) | 90–95% (1–2 hours) |

| Cyclization to Pyridone | 65–75% (12 hours) | 85–90% (3–4 hours) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of the target compound with three analogs:

Structural and Electronic Comparisons

Key Observations :

- Electron-Withdrawing vs.

- Thioxo (S) vs. Oxo (O) at Position 4 : The thioxo group in Compound increases lipophilicity (logP ~3.5) compared to the oxo group in the target compound (logP ~2.8), affecting membrane permeability .

- Cyanoacetamide vs. Propanamide: The cyanoacetamide moiety in the target compound may improve hydrogen-bonding capacity, influencing receptor-binding specificity in biological assays .

Computational and Thermodynamic Insights

Density-functional theory (DFT) studies reveal:

- The target compound’s HOMO-LUMO gap (4.2 eV) is narrower than that of Compound (4.8 eV), suggesting higher reactivity in electron-transfer processes .

- The 4-fluorophenyl group reduces the molecule’s dipole moment (5.1 Debye) compared to the 4-chlorobenzylidene analog (5.8 Debye), impacting solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.